2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid
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Overview
Description
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H7FN2O4S2. It is known for its unique structure, which includes a fluorine atom, a thiazole ring, and a sulfamoyl group attached to a benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the benzoic acid derivative. The thiazole ring is then attached through a cyclization reaction involving thiourea and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(1,3-thiazol-2-ylethynyl)benzoic acid: Similar structure but with an ethynyl group instead of a sulfamoyl group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a tetrazole ring instead of a thiazole ring.
Uniqueness
2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid is unique due to its combination of a fluorine atom, thiazole ring, and sulfamoyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C10H7FN2O4S2 |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-fluoro-5-(1,3-thiazol-2-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O4S2/c11-8-2-1-6(5-7(8)9(14)15)19(16,17)13-10-12-3-4-18-10/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
XOMFKJWUTSOYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C(=O)O)F |
Origin of Product |
United States |
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